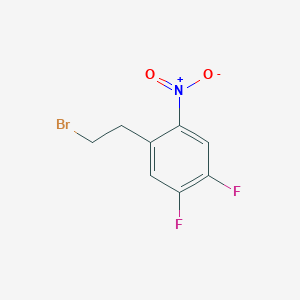
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and a pyridine ring substituted at the 4-position with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Nucleophilic Substitution: The synthesis can start with 4-methylpyridine, which undergoes halogenation to introduce a halide at the 3-position. This intermediate is then subjected to nucleophilic substitution with trifluoromethyl anion (CF3^-) to form the target compound.
Transition Metal-Catalyzed Cross-Coupling Reactions: Another approach involves using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methylpyridine is coupled with a trifluoromethyl halide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common due to the stability of the C-F bond.
Substitution Reactions: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are typically employed.
Major Products Formed:
Oxidation: 4-Methylpyridine-3-carboxylic acid
Reduction: 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethanol
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
作用机制
The mechanism by which 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, the fluorine atoms can influence the binding affinity and selectivity of the compound to its molecular targets. The trifluoromethyl group can enhance metabolic stability and lipophilicity, affecting the compound's distribution and excretion.
Molecular Targets and Pathways Involved:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity.
Receptors: It can bind to specific receptors, altering signal transduction pathways.
相似化合物的比较
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethan-1-one
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol
Uniqueness: 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position provides enhanced stability and reactivity compared to similar compounds with different substitution patterns.
属性
CAS 编号 |
1060804-96-7 |
|---|---|
分子式 |
C8H6F3NO |
分子量 |
189.13 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-12-4-6(5)7(13)8(9,10)11/h2-4H,1H3 |
InChI 键 |
OGARYPOUBAKSSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)

![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)
![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)



![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)

